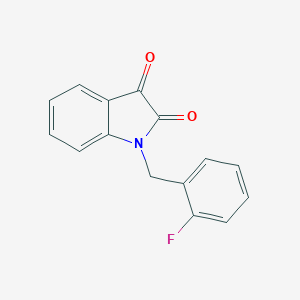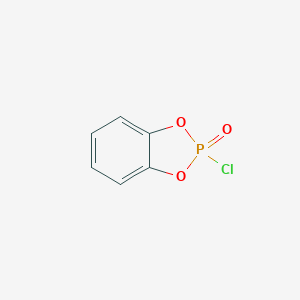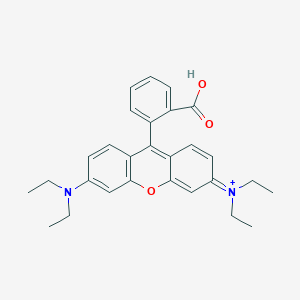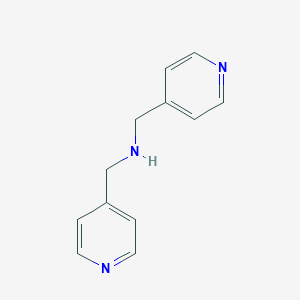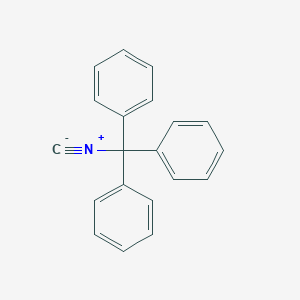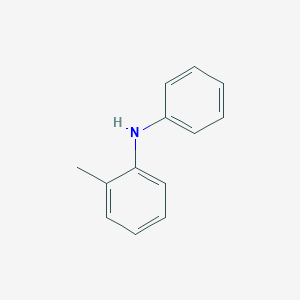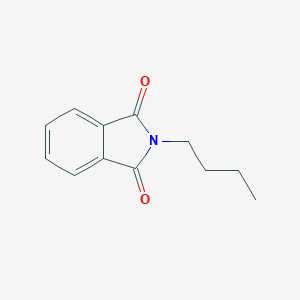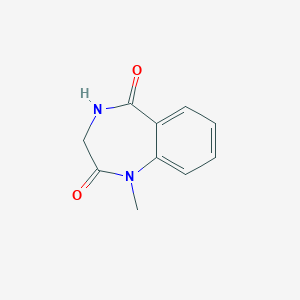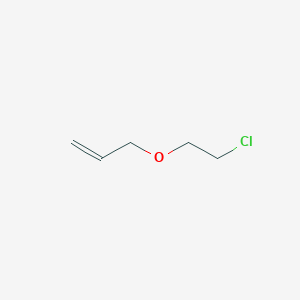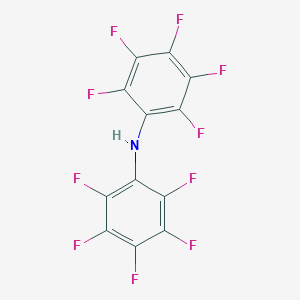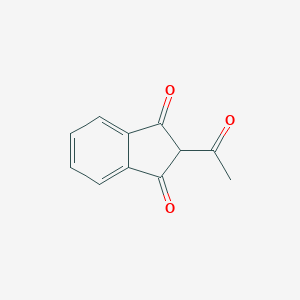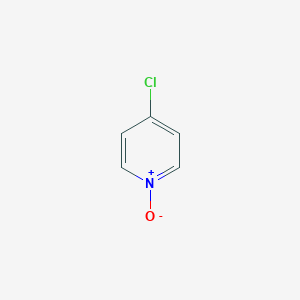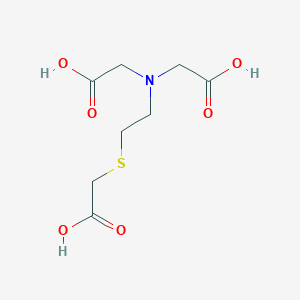![molecular formula C13H11N B073921 2-[(Z)-2-Phenylethenyl]pyridine CAS No. 1519-59-1](/img/structure/B73921.png)
2-[(Z)-2-Phenylethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-2-Phenylethenyl]pyridine, also known as ST-193 or SIB-1553A, is a compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Mécanisme D'action
The mechanism of action of 2-[(Z)-2-Phenylethenyl]pyridine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. It has been shown to modulate nicotinic acetylcholine receptors, which are involved in cognitive function, reward, and addiction. It has also been shown to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Effets Biochimiques Et Physiologiques
2-[(Z)-2-Phenylethenyl]pyridine has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce amyloid-beta deposition, protect dopaminergic neurons, and improve motor function. It has also been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(Z)-2-Phenylethenyl]pyridine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to work with. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, there are also some limitations to using 2-[(Z)-2-Phenylethenyl]pyridine in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects. It is also expensive to synthesize, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on 2-[(Z)-2-Phenylethenyl]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[(Z)-2-Phenylethenyl]pyridine to better understand its efficacy and safety. Finally, there may be potential for the development of new compounds based on the structure of 2-[(Z)-2-Phenylethenyl]pyridine that have improved therapeutic efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-[(Z)-2-Phenylethenyl]pyridine involves the reaction of 2-bromopyridine with (Z)-2-phenylethene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the synthesis method is typically high, and the purity of the product can be achieved through various purification techniques, such as column chromatography.
Applications De Recherche Scientifique
2-[(Z)-2-Phenylethenyl]pyridine has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function in animal models. In nicotine addiction, it has been shown to reduce nicotine self-administration in animal models.
Propriétés
Numéro CAS |
1519-59-1 |
|---|---|
Nom du produit |
2-[(Z)-2-Phenylethenyl]pyridine |
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-[(Z)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9- |
Clé InChI |
BIAWAXVRXKIUQB-KTKRTIGZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC=CC=N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Autres numéros CAS |
714-08-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



